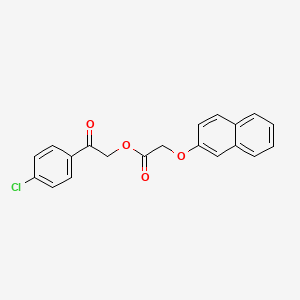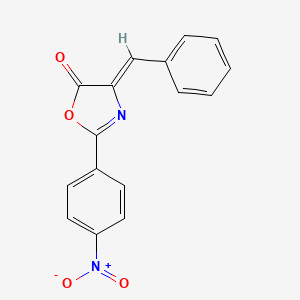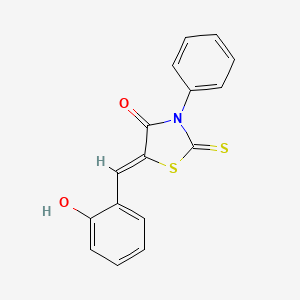![molecular formula C26H32N2O3 B11705786 3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 34756-29-1](/img/structure/B11705786.png)
3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound belonging to the class of spiropyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a chromene and an indole moiety, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps:
Formation of the Chromene Moiety: This step often involves the condensation of salicylaldehyde with a suitable ketone under acidic conditions to form the chromene ring.
Introduction of the Nitro Group: Nitration of the chromene ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the Indole Moiety: The indole ring is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Spirocyclization: The final step involves the spirocyclization reaction where the chromene and indole moieties are fused together. This is typically achieved under basic conditions using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Investigated for its potential as a molecular probe in biological imaging due to its fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of photoresponsive coatings and optical data storage devices.
Mécanisme D'action
The mechanism of action of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran form and its merocyanine form. This transformation involves the breaking and forming of a bond between the chromene and indole moieties, leading to a change in the compound’s color and fluorescence properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Similar structure but with different alkyl substituents.
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)ethanol: Contains an ethanol group instead of an octyl group.
3-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)propanoic acid: Contains a propanoic acid group.
Uniqueness
The uniqueness of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] lies in its specific combination of functional groups and its long octyl chain, which can influence its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring specific solubility and membrane permeability properties.
Propriétés
Numéro CAS |
34756-29-1 |
|---|---|
Formule moléculaire |
C26H32N2O3 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
3',3'-dimethyl-6-nitro-1'-octylspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C26H32N2O3/c1-4-5-6-7-8-11-18-27-23-13-10-9-12-22(23)25(2,3)26(27)17-16-20-19-21(28(29)30)14-15-24(20)31-26/h9-10,12-17,19H,4-8,11,18H2,1-3H3 |
Clé InChI |
PJUSLWPIIRXNFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)

![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)
![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)
![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
